Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate
Description
Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-methylphenyl substituent at the N3 position of the thiazolidinone ring and a methyl ester group at the C5-acetate moiety. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial and antiproliferative properties. Below, we compare its hypothesized properties and activities with those of closely related compounds.
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-8-3-5-9(6-4-8)14-12(16)10(19-13(14)17)7-11(15)18-2/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGCGPAYYWTZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate typically involves the reaction of 4-methylbenzaldehyde with thiourea and chloroacetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazolidine derivatives, including methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- In vitro Studies : Compounds derived from thiazolidine scaffolds have demonstrated high inhibition rates against leukemia (e.g., MOLT-4) and central nervous system (CNS) cancer cell lines (e.g., SF-295) with inhibition values exceeding 70% .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thiazolidine derivatives have been evaluated for their effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, showing promising results with minimal inhibitory concentrations (MIC) in the low micromolar range .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Research in Pharmacy, several thiazolidine derivatives were synthesized and tested for their anticancer activity. One derivative exhibited an inhibition rate of 84.19% against leukemia cells, indicating that modifications on the thiazolidine scaffold can enhance anticancer efficacy significantly .
Case Study 2: Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of thiazolidine derivatives. A series of compounds were synthesized with variations in substituents on the phenyl rings and evaluated for their biological activities. The findings suggested that specific substitutions could enhance both anticancer and antimicrobial activities, providing insights into designing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Effects :
- Chlorine atoms enhance antibacterial activity but may reduce solubility.
- Methyl groups improve antiproliferative specificity, likely by modulating lipophilicity and membrane penetration .
Structural Rigidity : Ylidene derivatives (e.g., compound 57) exhibit higher melting points (290–292°C vs. 194–196°C for compound 23), suggesting increased crystallinity due to conjugation .
SAR Complexity: Minor structural changes (e.g., replacing chlorophenyl with hydantoin in compound 41) can abolish activity entirely, underscoring the need for precise substituent optimization .
Biological Activity
Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate is a compound belonging to the thiazolidine-2,4-dione class, which is known for a diverse range of biological activities. This article focuses on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C20H18N2O3S
- Molecular Weight : 366.44 g/mol
- InChI Key : XXRZSNPRBOMSLG-GZTJUZNOSA-N
Anticancer Activity
Thiazolidine derivatives have shown significant anticancer potential. For instance, compounds containing the thiazolidine ring have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that thiazolidine-2,4-diones exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating promising anticancer activity . The presence of electron-donating groups on the phenyl ring enhances this activity.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. Research indicates that thiazolidine derivatives possess broad-spectrum antibacterial activity against various pathogens . The structure-activity relationship (SAR) analysis suggests that modifications on the thiazolidine ring can lead to enhanced antibacterial efficacy.
Antioxidant and Anti-inflammatory Properties
Thiazolidine compounds are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. Additionally, some derivatives have displayed anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
The biological activities of this compound are attributed to several mechanisms:
- Cell Cycle Arrest : Certain thiazolidine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cancer progression or bacterial growth.
- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, these compounds help protect cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activities of related thiazolidine derivatives:
| Study | Findings |
|---|---|
| Heerding et al. (2003) | Identified potent antibacterial activity of thiazolidine derivatives against Gram-positive bacteria. |
| Liu et al. (2010) | Reported significant anticancer effects in human glioblastoma cell lines with IC50 values below 30 µM for certain derivatives. |
| Koppireddi et al. (2013) | Demonstrated anti-inflammatory properties through inhibition of TNF-alpha production in macrophages. |
Q & A
Q. Critical Parameters
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while acetic acid aids in protonation of intermediates.
- Reaction Time : Prolonged reflux (>2 hours) may lead to side products (e.g., hydrolysis of the ester group).
- Oxo Compound Stoichiometry : Excess oxo compound (3:1 molar ratio) drives the reaction to completion .
What spectroscopic and crystallographic methods are recommended for structural elucidation?
Q. Basic Characterization Techniques
Q. Advanced Structural Confirmation
- Single-Crystal X-ray Diffraction : Resolves stereochemistry (e.g., Z/E isomerism at the 5-ylidene position) and confirms bond lengths/angles. For example, C=O bond lengths in thiazolidinones typically range from 1.20–1.23 Å .
How can reaction conditions be optimized to mitigate low yields or impurities?
Q. Advanced Optimization Strategies
- Solvent Mixtures : Combining DMF with acetic acid (1:1) improves solubility of intermediates, reducing side reactions .
- Catalyst Screening : Sodium acetate acts as a base to deprotonate thiosemicarbazide, but alternative bases (e.g., triethylamine) may enhance regioselectivity.
- Temperature Control : Lowering the reaction temperature post-reflux minimizes ester hydrolysis, as seen in DMAD-mediated syntheses .
Q. Troubleshooting Data Contradictions
- HPLC-MS Purity Checks : Detect hydrolyzed byproducts (e.g., free carboxylic acid from ester cleavage) .
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates.
What strategies are effective for modifying the thiazolidinone scaffold to study structure-activity relationships (SAR)?
Q. Advanced Derivative Design
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-methylphenyl position to assess electronic effects on biological activity. demonstrates anti-Toxoplasma gondii activity with chloro-substituted analogs .
- Heterocycle Fusion : Attach thiadiazole or pyrazole rings via hydrazone linkages to enhance pharmacokinetic properties .
Q. Methodological Considerations
- In Vitro Assays : Test derivatives against target enzymes (e.g., T. gondii RH strain tachyzoites) using viability assays (MTT or luciferase-based) .
- Molecular Docking : Map interactions between the thiazolidinone core and enzyme active sites (e.g., T. gondii dihydrofolate reductase) .
How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Q. Advanced Analytical Integration
- Dynamic NMR Studies : Detect rotational barriers in hydrazone linkages (e.g., slow rotation causing peak splitting) .
- X-ray Crystallography Overlay : Compare experimental bond angles with computational models (e.g., DFT-optimized structures) to validate tautomeric forms .
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities, particularly for stereoisomers .
What safety protocols are critical during synthesis and handling?
Q. Basic Safety Measures
Q. Advanced Hazard Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
